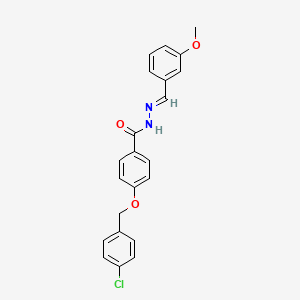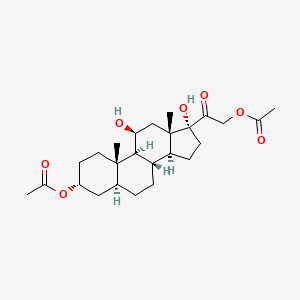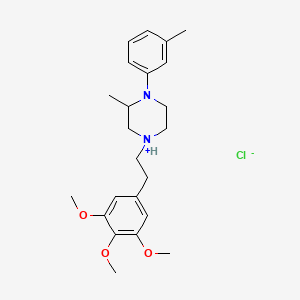![molecular formula C8H8Cl6O4 B11999348 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol CAS No. 6279-43-2](/img/structure/B11999348.png)
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol is a complex organic compound with the molecular formula C8H8Cl6O4 It is known for its unique structure, which includes two trichloromethyl groups and a hexahydrofurofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol typically involves the reaction of hexahydrofurofuran derivatives with trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential to confirm the structure and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated furan derivatives, while substitution reactions can produce a variety of functionalized furan compounds .
Applications De Recherche Scientifique
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol involves its interaction with molecular targets in biological systems. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. The compound’s unique ring structure allows it to interact with specific molecular pathways, potentially affecting cellular processes and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydrofurofuran derivatives: Compounds with similar ring structures but different substituents.
Trichloromethyl compounds: Molecules containing trichloromethyl groups but lacking the furan ring system.
Uniqueness
2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol is unique due to the combination of its trichloromethyl groups and hexahydrofurofuran ring system. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it valuable for various applications .
Propriétés
| 6279-43-2 | |
Formule moléculaire |
C8H8Cl6O4 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
2,5-bis(trichloromethyl)-2,3,5,6-tetrahydrofuro[3,2-b]furan-3a,6a-diol |
InChI |
InChI=1S/C8H8Cl6O4/c9-7(10,11)3-1-5(15)6(16,17-3)2-4(18-5)8(12,13)14/h3-4,15-16H,1-2H2 |
Clé InChI |
ILZPXCIRVHHHJM-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2(C1(OC(C2)C(Cl)(Cl)Cl)O)O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999284.png)


![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)

![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)

![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)
